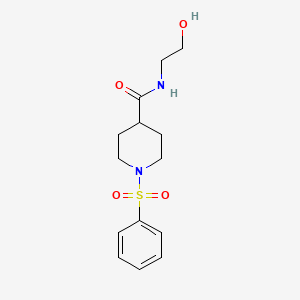
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PEP005, is a natural compound extracted from the sap of the Australian milkwood tree. This compound has been found to possess anti-cancer properties and has been extensively studied in the field of oncology.
Mecanismo De Acción
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide exerts its anti-cancer effects by activating the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in regulating cell growth, differentiation, and apoptosis. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide activates PKC by binding to its regulatory domain, leading to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in cancer cells. It inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. It also activates the tumor suppressor protein p53, which plays a key role in inducing apoptosis in cancer cells. Additionally, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research purposes. It has also been extensively studied and has a well-established mechanism of action. However, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations in lab experiments. It is highly reactive and can cause skin irritation and other toxic effects, making it difficult to handle. Additionally, its potency can vary depending on the source and purity of the compound.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential application is in combination therapy with other anti-cancer drugs, as N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to enhance the anti-tumor effects of some chemotherapy drugs. Another area of research is the development of novel formulations of N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide that can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to better understand the mechanisms underlying N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide's anti-cancer effects and to identify biomarkers that can predict patient response to treatment.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a natural compound with promising anti-cancer properties. Its mechanism of action involves the activation of the PKC pathway, leading to apoptosis in cancer cells. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanisms of action and to identify new applications and formulations for this promising compound.
Métodos De Síntesis
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a series of chemical reactions starting from the compound 4-piperidone. The synthesis involves the reaction of 4-piperidone with sodium hydride, followed by the addition of 1-chloroethyl phenyl sulfone. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor size.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-11-8-15-14(18)12-6-9-16(10-7-12)21(19,20)13-4-2-1-3-5-13/h1-5,12,17H,6-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPQDXDVCPBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

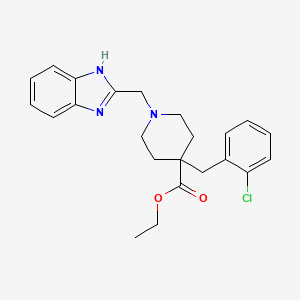
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
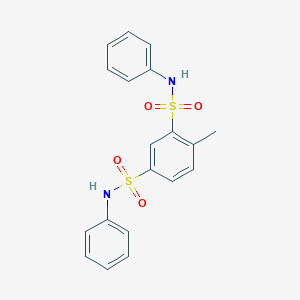
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
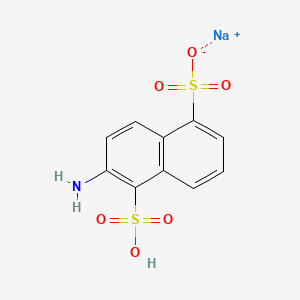
![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
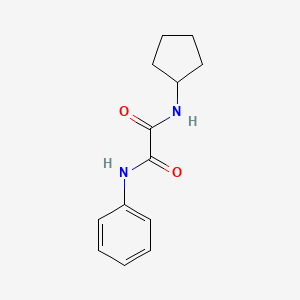
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)